molecular formula C18H18N8 B14722811 4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine CAS No. 5905-16-8

4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine

Cat. No.: B14722811
CAS No.: 5905-16-8
M. Wt: 346.4 g/mol
InChI Key: JMKGTCGAVUEGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine is an organic compound characterized by the presence of multiple amino and diazenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine typically involves the diazotization of 4-aminobenzenediazonium salts followed by coupling with benzene-1,3-diamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The diazenyl groups can be reduced to amino groups using reducing agents like sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the diazenyl groups act as directing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of fully aminated benzene derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine exerts its effects involves the interaction of its diazenyl and amino groups with various molecular targets. These interactions can lead to the inhibition or activation of specific biochemical pathways. For example, the compound may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another compound with multiple amino groups attached to a triazine ring.

    N,N-bis(4-aminophenyl)benzene-1,4-diamine: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine is unique due to its specific arrangement of diazenyl and amino groups, which confer distinct chemical reactivity and interaction properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of targeted drugs or specialized dyes.

Properties

CAS No.

5905-16-8

Molecular Formula

C18H18N8

Molecular Weight

346.4 g/mol

IUPAC Name

4,6-bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C18H18N8/c19-11-1-5-13(6-2-11)23-25-17-10-18(16(22)9-15(17)21)26-24-14-7-3-12(20)4-8-14/h1-10H,19-22H2

InChI Key

JMKGTCGAVUEGRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.